3-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide
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Overview
Description
The compound “3-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide” is a chemical compound of the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. Another synthesis involved the use of a catalyst called bcmim-Cl .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a total of 36 bonds, including 18 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 2 methoxy groups .Scientific Research Applications
Synthesis and Structural Analysis
Several studies have been dedicated to synthesizing and analyzing the structure of compounds similar to or derivatives of 3-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide. For example, the synthesis of 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives presents a method that could be relevant to synthesizing related compounds (Kobayashi et al., 2009). Another study on the self-assembly of 2-pivaloyl-6-chloropterin offers insights into structural conformations that could inform research on similar chloro-substituted compounds (Goswami et al., 2000).
Potential Biological Activities
Research on N-acylaminophenothiazines highlighted the neuroprotective activities of compounds that share structural similarities, indicating the potential for the studied compound to have biological relevance, especially in neuroprotection and enzyme inhibition (González-Muñoz et al., 2011). Another study synthesizing and characterizing compounds for potential herbicidal applications suggests the chemical’s utility in agricultural science (Viste et al., 1970).
Chemical Interactions and Mechanisms
The investigation into the synthesis and biological evaluation of Schiff's bases and 2-azetidinones for antidepressant and nootropic activities presents a methodology that could be applicable to exploring the compound's interaction with biological targets (Thomas et al., 2016). This is supported by research on the discovery of nonpeptide agonists for the GPR14/urotensin-II receptor, indicating the potential for similar compounds to act as pharmacological research tools or drug leads (Croston et al., 2002).
Future Directions
The future directions for research on this compound could involve further exploration of its potential biological activities. For instance, it could be interesting to investigate its potential as a vasodilator and smooth muscle relaxant . Additionally, its potential role in the regulation of neurotransmitters such as acetylcholine (ACh) and serotonin (5-hydroxytryptamine, 5-HT), as well as with the nitric oxide (NO), could be explored .
Properties
IUPAC Name |
3-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4/c1-17(2,10-18)16(22)19-11-7-15(21)20(9-11)12-5-6-13(23-3)14(8-12)24-4/h5-6,8,11H,7,9-10H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMVVDSJUUWRFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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